4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride
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Overview
Description
4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with a unique structure that includes a thiane ring and an aminoethoxy group
Mechanism of Action
Target of Action
The primary target of 4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride, also known as Aminoethoxyvinylglycine Hydrochloride (AVG-HCl), is the enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase . This enzyme plays a crucial role in the biosynthesis of ethylene, a plant hormone that regulates growth and development .
Mode of Action
AVG-HCl competitively inhibits ACC synthase . This enzyme is responsible for the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene in plants . By inhibiting ACC synthase, AVG-HCl effectively reduces the production of ethylene .
Biochemical Pathways
The inhibition of ACC synthase by AVG-HCl affects the ethylene biosynthesis pathway . Ethylene is a key regulator of various physiological processes in plants, including cell elongation, fruit ripening, and responses to environmental stress . Therefore, the action of AVG-HCl can lead to significant changes in these processes.
Result of Action
The primary result of AVG-HCl’s action is the reduction of ethylene-mediated changes in plant growth and development . This can include delaying fruit ripening, reducing cell elongation, and altering responses to environmental stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride typically involves the reaction of thiane derivatives with aminoethoxy compounds under controlled conditions. One common method includes the use of ethyl glycinate hydrochloride in a boiling mixture of ethanol and dimethylformamide, with triethylamine as a catalyst . This reaction yields the desired compound through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiane ring to a more saturated form.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Aminoethoxyvinyl glycine hydrochloride: A compound with a similar aminoethoxy group but different overall structure and applications.
2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride: Another compound with an aminoethoxy group, used in different chemical and biological contexts.
Uniqueness
4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride is unique due to its thiane ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(1,1-dioxothian-4-yl)oxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S.ClH/c8-3-4-11-7-1-5-12(9,10)6-2-7;/h7H,1-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMWZBXJVHGVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1OCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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